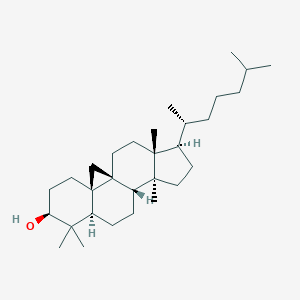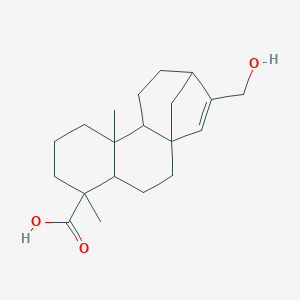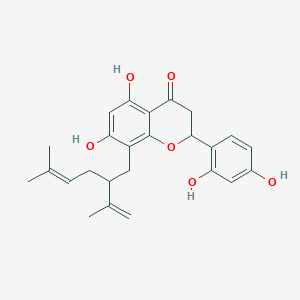
Kurarinone
Vue d'ensemble
Description
Kurarinone is a natural flavonoid found in the roots of Sophora flavescens . It has been shown to alleviate Parkinson’s disease symptoms in mice and has been used in traditional Chinese medicine to treat various conditions .
Synthesis Analysis
Kurarinone is metabolized in human liver microsomes (HLMs) and its metabolism significantly differs among species . The metabolic profiles of kurarinone and its inhibitory actions against cytochrome P450 (CYP) and UDP-glucuronosyltransferase (UGT) enzymes have been studied .
Molecular Structure Analysis
Kurarinone is a flavonoid isolated from the roots of Sophora flavescens . It has been suggested to exert potent antioxidant and immunosuppressive effects .
Chemical Reactions Analysis
Kurarinone is extensively converted to two glucuronides (M3 and M4) in HLMs . M3 formation was catalyzed by multiple UGT1As, with UGT1A3 showing the highest intrinsic clearance . M4 formation was catalyzed by UGT1A1, UGT2B4, and UGT2B7 .
Physical And Chemical Properties Analysis
Kurarinone is a primary reference substance with assigned absolute purity . It is stable if stored as directed and should be protected from light and heat .
Applications De Recherche Scientifique
Anti-Inflammatory Activity
Kurarinone has been found to have potent anti-inflammatory effects . It activates the KEAP1/Nrf2 pathway to induce the expression of heme oxygenase-1 (HO-1) . This pathway plays a key role in regulating the antioxidant defense system, which has anti-inflammatory activity . Kurarinone also inhibits the expression of the inflammatory cytokine, interleukin (IL)-1β, and inducible nitric oxide synthase (iNos) in lipopolysaccharide (LPS)-stimulated RAW264.7 macrophages .
Antioxidant Activity
Kurarinone has been suggested to exert potent antioxidant effects . It increases the expression of antioxidant enzymes, including heme oxygenase-1 (HO-1) . Kurarinone also induces several antioxidant enzymes, including superoxide dismutase (SOD), HO-1, glutathione peroxidase (GPX), and catalase (CAT), in human prostate cancer PC3 cells .
Chemoprevention Efficacy
Kurarinone possesses various pharmacological activities including chemoprevention efficacy . It has been found to have anticancer, anti-fungal, anti-bacterial, and anti-Corona virus potential .
Neuroprotective Activity
Kurarinone has been found to have neuroprotective effects . It has been reported to inhibit β-site APP cleaving enzyme 1 (BACE 1), acetylcholinesterase (AChE), and butyrylcholines- terase (BChE); suppress MAO; and protect hippocampal cells against neurotoxic chemicals .
Anti-Drug Resistance Activity
Kurarinone has been found to have anti-drug resistance potential . It can be used to combat drug-resistant strains of various diseases .
Alleviation of Parkinson’s Disease Symptoms
Kurarinone has been found to effectively alleviate the neuroinflammation in MPTP-induced PD mice, suggesting its potential in the treatment of Parkinson’s Disease .
Mécanisme D'action
Target of Action
Kurarinone, a natural flavanone isolated from the roots of Sophora flavescens, has been found to target multiple cellular components. It has been shown to interact with the NF-κB pathway, caspases , Bcl2 , Bcl-XL , and other molecular players involved in apoptosis . It also targets Vimentin , N-cadherin , E-cadherin , MMP2 , MMP3 , and MMP9 involved in metastasis . Furthermore, it has been identified to target soluble epoxide hydrolase (sEH) .
Mode of Action
Kurarinone interacts with its targets to induce various cellular changes. It inhibits cell cycle progression in the G2/M and Sub-G1 phase in a cancer-specific context . It induces apoptosis in cancer cells by modulating molecular players involved in apoptosis/anti-apoptotic processes such as NF-κB, caspase 3/8/9/12, Bcl2, Bcl-XL . It also inhibits metastasis in cancer cells by modulating the protein expression of Vimentin, N-cadherin, E-cadherin, MMP2, MMP3, and MMP9 . Kurarinone has been found to inhibit sEH, which is associated with neuroinflammation in Parkinson’s disease .
Biochemical Pathways
Kurarinone affects several biochemical pathways. It modulates the STAT3 and Akt pathways, which are involved in stress-mediated anticancer activity . It also activates the KEAP1/Nrf2 pathway, leading to the induction of heme oxygenase-1 (HO-1) , an antioxidant enzyme . In the context of Parkinson’s disease, kurarinone suppresses the activation of microglia involved in the nuclear factor kappa B signaling pathway .
Pharmacokinetics
Kurarinone has been found to be rapidly absorbed into plasma with good bioavailability (38.19%) and low clearance in a preclinical study . .
Result of Action
The action of Kurarinone results in a variety of molecular and cellular effects. It effectively inhibits the proliferation of cancer cells with higher selectivity towards cancer cells compared to respective normal cells . It also alleviates neuroinflammation in Parkinson’s disease models . Moreover, it has been found to exert potent antioxidant and immunosuppressive effects .
Action Environment
The action of Kurarinone can be influenced by environmental factors. For instance, the concentration of Kurarinone can affect its ability to activate certain pathways. At a concentration of 20–50 µM, Kurarinone has been shown to downregulate KEAP1 , leading to the stabilization of Nrf2 . .
Safety and Hazards
Propriétés
IUPAC Name |
(2S)-2-(2,4-dihydroxyphenyl)-7-hydroxy-5-methoxy-8-[(2R)-5-methyl-2-prop-1-en-2-ylhex-4-enyl]-2,3-dihydrochromen-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H30O6/c1-14(2)6-7-16(15(3)4)10-19-21(29)12-24(31-5)25-22(30)13-23(32-26(19)25)18-9-8-17(27)11-20(18)28/h6,8-9,11-12,16,23,27-29H,3,7,10,13H2,1-2,4-5H3/t16-,23+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LTTQKYMNTNISSZ-MWTRTKDXSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CCC(CC1=C2C(=C(C=C1O)OC)C(=O)CC(O2)C3=C(C=C(C=C3)O)O)C(=C)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=CC[C@H](CC1=C2C(=C(C=C1O)OC)C(=O)C[C@H](O2)C3=C(C=C(C=C3)O)O)C(=C)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H30O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60956438 | |
| Record name | (-)-Kurarinone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60956438 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
438.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7,2',4'-Trihydroxy-8-lavandulyl-5-methoxyflavanone | |
CAS RN |
34981-26-5 | |
| Record name | Kurarinone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=34981-26-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (-)-Kurarinone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60956438 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



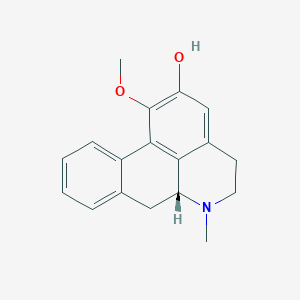
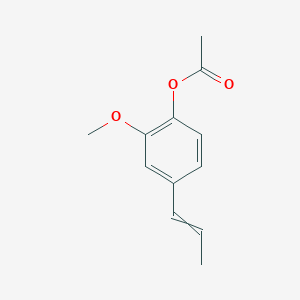


![[(2E)-6-(acetyloxymethyl)-10,11-dihydroxy-1,10-dimethyl-5-oxo-4,14-dioxatricyclo[9.2.1.03,7]tetradeca-2,6-dien-8-yl] 2-methylprop-2-enoate](/img/structure/B208902.png)
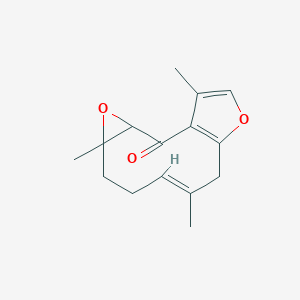
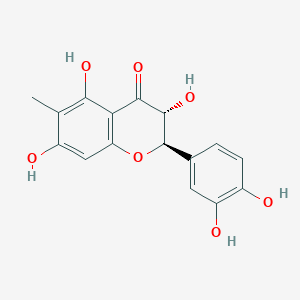

![methyl (1S,4aS,7R,7aS)-4'-[1-[(E)-3-(4-hydroxyphenyl)prop-2-enoyl]oxyethyl]-5'-oxo-1-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyspiro[4a,7a-dihydro-1H-cyclopenta[c]pyran-7,2'-furan]-4-carboxylate](/img/structure/B210118.png)

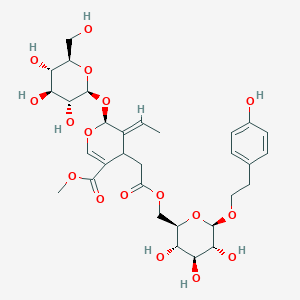
![(6Z)-6,10-dimethyl-3-propan-2-ylidene-11-oxabicyclo[8.1.0]undec-6-en-4-one](/img/structure/B210169.png)
